1-isocyanato-2,3-dihydro-1H-indene
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Overview
Description
1-isocyanato-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H9NO It is a derivative of indene, a bicyclic hydrocarbon, and contains an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-isocyanato-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-indene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:
C9H8+COCl2→C9H7NCO+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The product, this compound, is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-isocyanato-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: The compound can participate in [2+2] and [4+2] cycloaddition reactions, forming cyclic adducts.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
1-isocyanato-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the production of polymers and coatings due to its reactive isocyanate group.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of biologically active compounds.
Biological Studies: Used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 1-isocyanato-2,3-dihydro-1H-indene primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can interact with biological molecules, such as proteins and enzymes, by modifying amino groups, which can alter their function and activity.
Comparison with Similar Compounds
1-isocyanato-2,3-dihydro-1H-indene can be compared with other isocyanate-containing compounds and indene derivatives:
Indene: The parent hydrocarbon, which lacks the reactive isocyanate group.
This compound: Unique due to the presence of both the indene ring and the isocyanate group, making it more reactive and versatile in chemical synthesis.
Other Isocyanates: Compounds such as phenyl isocyanate and methyl isocyanate, which differ in their aromatic or aliphatic nature but share similar reactivity due to the isocyanate group.
Similar Compounds
- Phenyl Isocyanate
- Methyl Isocyanate
- Indene
Properties
IUPAC Name |
1-isocyanato-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHOPNFOYAYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694550 |
Source
|
Record name | 1-Isocyanato-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26588-21-6 |
Source
|
Record name | 1-Isocyanato-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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